molecular formula C20H28N2O2S B6054283 2-(decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one

2-(decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one

Cat. No.: B6054283
M. Wt: 360.5 g/mol
InChI Key: CQCZGDLSXCVSOV-UHFFFAOYSA-N
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Description

2-(Decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a decylsulfanyl group, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a decylthiol with a pyrimidine derivative, followed by the introduction of the hydroxy and phenyl groups through subsequent reactions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-pressure reactors and continuous flow systems can be employed to enhance the efficiency and yield of the reactions. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the hydroxy group to a hydrogen atom.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, Grignard reagents, and organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

2-(Decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in materials science for developing new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme’s activity by binding to its active site, preventing substrate binding and subsequent catalysis. The pathways involved depend on the specific biological context and the compound’s target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Decylsulfanyl)-6-hydroxy-4-phenylpyrimidine
  • 2-(Decylsulfanyl)-6-hydroxy-3-methylpyrimidin-4(3H)-one
  • 2-(Decylsulfanyl)-6-hydroxy-3-phenylpyridine

Uniqueness

2-(Decylsulfanyl)-6-hydroxy-3-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the decylsulfanyl group, hydroxy group, and phenyl group in specific positions imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-decylsulfanyl-6-hydroxy-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-2-3-4-5-6-7-8-12-15-25-20-21-18(23)16-19(24)22(20)17-13-10-9-11-14-17/h9-11,13-14,16,23H,2-8,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCZGDLSXCVSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1=NC(=CC(=O)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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